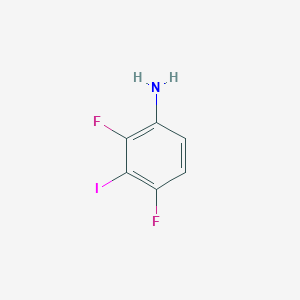

2,4-Difluoro-3-iodoaniline

描述

Significance of Fluorine in Organic Molecules

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and drug discovery. numberanalytics.comnih.gov It is estimated that approximately 20-30% of all commercially available pharmaceuticals contain at least one fluorine atom. numberanalytics.com This prevalence is due to the unique properties that fluorine imparts upon a molecule, significantly altering its biological and physicochemical characteristics. tandfonline.comresearchgate.net

The incorporation of fluorine atoms into a molecule can significantly impact the basicity of nearby amine functional groups. alfa-chemistry.comnih.gov As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can reduce the pKa of amines. tandfonline.comnih.gov This modulation of basicity is a critical tool in drug design, as it can enhance a compound's bioavailability by improving its ability to permeate cellular membranes. nih.govtandfonline.com

Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. tandfonline.comnih.gov Strategically placing fluorine atoms at sites susceptible to oxidative metabolism can block these pathways, thereby increasing the metabolic stability and prolonging the therapeutic effect of a drug. nih.govresearchgate.net

The "fluorine scan" has become a routine strategy in the development of drug candidates. researchgate.net Beyond improving metabolic stability and modulating basicity, fluorine can also enhance a molecule's binding affinity to its biological target. numberanalytics.comtandfonline.com This can occur through direct interactions, such as hydrogen bonding and multipolar interactions, or indirectly by altering the molecule's conformation to better fit the active site of a protein. numberanalytics.combohrium.comnih.gov The small size of the fluorine atom allows it to act as a bioisostere for hydrogen, meaning it can replace a hydrogen atom without causing significant steric hindrance while dramatically altering electronic properties. numberanalytics.com

Importance of Iodine in Aromatic Systems

Iodine, another halogen, plays a distinct yet equally important role in organic synthesis, particularly when incorporated into aromatic systems. fiveable.me Iodinated aromatic compounds are highly valued as versatile synthetic intermediates. fiveable.me

The carbon-iodine bond in aryl iodides is the most reactive among the aryl halides in palladium-catalyzed cross-coupling reactions. This high reactivity allows for transformations like the Sonogashira and Suzuki couplings to proceed under mild conditions, often at room temperature. wikipedia.org The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, and the Suzuki reaction, which couples an organoboron compound with an aryl halide, are powerful tools for constructing complex molecular architectures. ias.ac.inlibretexts.org The superior reactivity of aryl iodides enables selective reactions in the presence of other, less reactive, aryl halides. wikipedia.org

The ease with which the iodine substituent can be displaced or undergo further reactions makes iodoaromatics critical building blocks in multi-step syntheses. fiveable.me They serve as precursors for a wide range of functional groups and are instrumental in the synthesis of natural products, pharmaceuticals, and materials. fiveable.meacs.org The ability to use iodoanilines in these reactions allows for the direct incorporation of a nitrogen-containing group into the target molecule, which is a common feature in many biologically active compounds. nih.govbohrium.com

Overview of Difluoroiodoanilines

Difluoroiodoanilines are a specific subclass of halogenated anilines that possess two fluorine atoms and one iodine atom on the aniline (B41778) ring. cymitquimica.com This combination of halogens imparts a unique set of properties to the molecule. The fluorine atoms enhance stability and can influence biological activity, while the iodine atom provides a reactive handle for synthetic transformations. cymitquimica.com For example, 2,4-Difluoro-3-iodoaniline is a known organic compound used in the preparation of purine (B94841) derivatives that act as protein kinase modulators. chemicalbook.com The specific substitution pattern of the halogens and the amino group on the aromatic ring dictates the compound's reactivity and potential applications. Different isomers, such as 2-fluoro-5-iodoaniline (B1345027) cymitquimica.com, 2,4-difluoro-6-iodoaniline (B1331585) lookchem.com, and 3,5-difluoro-2,4,6-trihaloanilines vanderbilt.edu, offer a range of starting materials for synthetic chemists.

Structural Classification within Halogenated Anilines

Halogenated anilines can be classified based on several structural features, including the type of halogen, the number of halogen atoms, and their substitution pattern on the benzene (B151609) ring. This classification helps in predicting their chemical behavior. For instance, the electronegativity and size of the halogen atom influence the inductive and resonance effects on the aromatic ring, as well as the lability of the carbon-halogen bond, which is crucial for cross-coupling reactions.

The compound This compound (CAS No. 1437316-91-0) is a prime example of a polyhalogenated aniline with multiple, distinct halogen atoms. chemicalbook.com Structurally, it is an aniline molecule substituted with two fluorine atoms at positions 2 and 4, and an iodine atom at position 3. uni.lu This specific arrangement places it in the sub-class of tri-substituted, multi-heterohalogenated anilines.

The key structural characteristics and their influence are:

Fluorine Substituents: Located at the ortho and para positions relative to the amino group, the highly electronegative fluorine atoms act as strong electron-withdrawing groups via the inductive effect. This generally decreases the basicity of the amino group and deactivates the ring towards electrophilic substitution. Fluorine atoms are also known to enhance metabolic stability and lipophilicity in medicinal chemistry. cymitquimica.com

Iodine Substituent: Positioned at the meta position, the iodine atom is the most reactive site for many metal-mediated cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). Its larger size and the weaker carbon-iodine bond make it an excellent leaving group, allowing for the facile introduction of new functional groups at this position. cymitquimica.comcymitquimica.com

Substitution Pattern: The 2,4-difluoro-3-iodo arrangement creates a unique electronic and steric environment. The steric bulk of the iodine atom adjacent to a fluorine atom can influence the conformation of the molecule and the accessibility of the neighboring amino group.

The table below provides a structural comparison of this compound with other related iodo-fluoro anilines, highlighting differences in substitution patterns.

| Compound Name | CAS Number | Molecular Formula | Substitution Pattern |

| This compound | 1437316-91-0 | C₆H₄F₂IN | F at C2, C4; I at C3 |

| 2-Fluoro-4-iodoaniline | 29632-74-4 | C₆H₅FIN | F at C2; I at C4 |

| 3,5-Difluoro-4-iodoaniline | 1542-34-3 | C₆H₄F₂IN | F at C3, C5; I at C4 |

| 2,4-Difluoro-6-iodoaniline | 582319-15-1 | C₆H₄F₂IN | F at C2, C4; I at C6 |

| 2,6-Difluoro-4-iodoaniline | 141743-49-9 | C₆H₄F₂IN | F at C2, C6; I at C4 |

| Data sourced from multiple chemical databases and research articles. ontosight.aicymitquimica.comchemicalbook.comlookchem.comguidechem.combldpharm.com |

Emerging Research Trends and Applications

The unique structural features of this compound make it a highly sought-after building block in synthetic organic chemistry, particularly for creating complex, high-value molecules. Research trends indicate a strong focus on its application in medicinal chemistry and materials science.

Pharmaceutical Synthesis: A significant application of this compound is in the synthesis of biologically active compounds. It is a key intermediate in the preparation of purine derivatives designed to act as protein kinase modulators. chemicalbook.com These modulators are investigated for their potential in treating diseases mediated by protein kinases. Furthermore, patent literature reveals its use as a starting material for GCN2 modulator compounds, which are explored for various therapeutic applications. google.com In a documented synthetic step, this compound is reacted with sulfonyl chlorides to form sulfonamide linkages, a common motif in pharmacologically active molecules. google.com The compound is also a precursor for complex molecules like N-((R)-2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-benzamide, a MEK inhibitor investigated in cancer therapy. yzqyyykj.com

Agrochemicals and Materials Science: Beyond pharmaceuticals, halogenated anilines are fundamental to the agrochemical industry and the development of new materials. ontosight.aicymitquimica.com The strategic placement of different halogens allows for sequential and selective reactions, making compounds like this compound valuable for constructing polyfunctional molecules. vanderbilt.edu Emerging research on halogenated anilines includes their incorporation into oligomers with nonlinear optical (NLO) properties, suggesting potential applications in advanced optical materials. ccsenet.org

Broader Trends in Halogenated Aniline Research: The wider field of halogenated anilines is also seeing significant research activity. Studies are exploring their role as building blocks for cocrystals, where they can act as donors for both hydrogen and halogen bonds, a key concept in crystal engineering. acs.org Additionally, the environmental fate of aniline derivatives is under investigation, with research showing that halogenated anilines can be precursors to disinfection byproducts in water treatment processes. acs.org Other research has focused on the potent antimicrobial and antibiofilm activities of specific bromo- and chloro-substituted anilines, highlighting their potential as leads for new anti-infective agents. researchgate.net

The table below summarizes some documented applications and research findings related to this compound and other halogenated anilines.

| Compound/Class | Research Area | Specific Finding/Application |

| This compound | Medicinal Chemistry | Intermediate for purine-based protein kinase modulators. chemicalbook.com |

| This compound | Medicinal Chemistry | Precursor for GCN2 modulator compounds. google.com |

| Halogenated Aniline Oligomers | Materials Science | Investigated for second- and third-order nonlinear optical (NLO) properties. ccsenet.org |

| Bromo- and Chloro-Anilines | Antimicrobials | Showed significant antibiofilm activity against pathogenic bacteria like UPEC. researchgate.net |

| Perhalogenated Anilines | Crystal Engineering | Act as bifunctional donors of hydrogen and halogen bonds in cocrystal formation. acs.org |

| Aniline Derivatives | Environmental Science | Identified as potent precursors to haloacetonitrile disinfection byproducts. acs.org |

Direct Halogenation Approaches

Direct halogenation presents a straightforward route to this compound, involving either the iodination of a difluoroaniline precursor or the fluorination of an iodoaniline derivative. The success of these methods hinges on controlling the regioselectivity of the halogenation reaction.

The introduction of an iodine atom onto a pre-existing fluorinated aniline, such as 2,4-difluoroaniline (B146603), is a common synthetic strategy. The regiochemical outcome of this electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents already present on the aromatic ring.

Various iodinating reagents can be employed for the synthesis of iodo-substituted anilines. The combination of molecular iodine (I₂) with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄), is a well-established method for the iodination of activated aromatic compounds. nih.govorientjchem.orgyoutube.comjst.go.jpsemanticscholar.org The silver salt acts as a halogen activator, increasing the electrophilicity of iodine.

Hypoiodous acid (HOI) is another effective reagent for the iodination of anilines. manac-inc.co.jp It is typically generated in situ from the reaction of molecular iodine with an oxidizing agent or under mild basic conditions. manac-inc.co.jpmanac-inc.co.jp For highly activated aromatic compounds like anilines, the use of hypoiodous acid can provide a milder alternative to other iodinating systems. manac-inc.co.jp

Table 1: Common Iodinating Reagents for Anilines

| Reagent System | Description |

| Iodine/Silver Sulfate (I₂/Ag₂SO₄) | A combination where the silver salt activates molecular iodine, enhancing its electrophilicity for substitution on aromatic rings. nih.govorientjchem.orgyoutube.comjst.go.jpsemanticscholar.org |

| Hypoiodous Acid (HOI) | Often generated in situ, it is a reactive iodine species suitable for the iodination of activated aromatic compounds like anilines under mild conditions. manac-inc.co.jpmanac-inc.co.jp |

| N-Iodosuccinimide (NIS) | An electrophilic iodine source that can be activated by acids for the iodination of both activated and deactivated aromatic rings. |

The regioselectivity of the iodination of 2,4-difluoroaniline is determined by the interplay of the directing effects of the amino and fluoro substituents. The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. cas.cn This increases the electron density at the positions ortho and para to the amino group, making them more susceptible to electrophilic attack.

Conversely, fluorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect. csbsju.edulibretexts.org However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. csbsju.edulibretexts.org In the case of 2,4-difluoroaniline, the amino group's strong activating and directing effect is the dominant factor in determining the position of iodination. The iodine atom will preferentially substitute at the position most activated by the amino group and not sterically hindered. The position between the two fluorine atoms (C3) is ortho to the amino group and is electronically activated, making it a likely site for iodination.

The conditions for the iodination of fluorinated anilines can be optimized to improve yield and regioselectivity. The choice of solvent can significantly influence the reaction outcome. Polar solvents can stabilize charged intermediates formed during the electrophilic substitution, while nonpolar solvents may be preferred in other cases. daneshyari.comnih.gov

Temperature is another critical parameter. Iodination reactions are often carried out at or below room temperature to control the reaction rate and minimize the formation of byproducts. nih.gov Additives, such as acids or bases, can also be used to modulate the reactivity of the iodinating agent and the substrate. For instance, in the case of N-iodosuccinimide (NIS), an acid catalyst is often used to enhance its iodinating power. nih.gov

Table 2: Factors Influencing Iodination Reactions

| Parameter | Effect |

| Temperature | Lower temperatures are often used to control reaction rates and improve selectivity. |

| Solvent | The polarity of the solvent can affect the stability of reaction intermediates and influence the reaction pathway. daneshyari.comnih.gov |

| Additives | Acids can activate certain iodinating reagents, while bases can be used to neutralize acidic byproducts. nih.gov |

An alternative approach to synthesizing this compound involves the introduction of a fluorine atom into an appropriately substituted iodoaniline precursor. The Balz-Schiemann reaction is a classical and widely used method for this transformation.

The Balz-Schiemann reaction provides a reliable method for the synthesis of aryl fluorides from primary aromatic amines. cas.cnwikipedia.orgallaboutchemistry.netnih.govtaylorfrancis.com The reaction proceeds in two main steps: the diazotization of the aniline to form a diazonium salt, followed by the thermal or photolytic decomposition of the diazonium salt in the presence of a fluoride (B91410) source to yield the aryl fluoride. nih.govwikipedia.orgtaylorfrancis.comorganic-chemistry.orgthieme-connect.de

In the context of synthesizing this compound via this route, a hypothetical precursor such as 2-fluoro-3-iodoaniline (B2357727) would be subjected to diazotization, followed by fluorination. The diazonium tetrafluoroborate (B81430) salt is a common intermediate in this reaction, which upon heating, decomposes to give the desired aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgtaylorfrancis.com Various modifications to the traditional Balz-Schiemann reaction have been developed to improve yields and expand its substrate scope, including the use of different counterions for the diazonium salt and the development of one-pot procedures. wikipedia.orgnih.govresearchgate.net

Table 3: Key Steps of the Balz-Schiemann Reaction

| Step | Description |

| Diazotization | The primary aromatic amine is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt. wikipedia.orgallaboutchemistry.net |

| Fluorodediazoniation | The isolated diazonium salt (often a tetrafluoroborate) is decomposed, usually by heating, to replace the diazonium group with a fluorine atom. nih.govwikipedia.orgtaylorfrancis.com |

Structure

3D Structure

属性

IUPAC Name |

2,4-difluoro-3-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVJNOOHMIVNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437316-91-0 | |

| Record name | 2,4-difluoro-3-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Difluoro 3 Iodoaniline

The synthesis of 2,4-Difluoro-3-iodoaniline, a valuable intermediate in the preparation of pharmacologically active compounds, can be approached through several strategic pathways. These methodologies primarily involve the introduction of fluorine atoms onto an aromatic ring via diazonium salt chemistry or nucleophilic substitution, as well as building the molecule through multi-step sequences that utilize modern coupling reactions.

1 Fluorination of Aromatic Amines

A classic and reliable method for introducing a fluorine atom into an aromatic ring is the Balz-Schiemann reaction. wikipedia.orgtaylorfrancis.com This two-step process begins with the conversion of a primary aromatic amine to a stable diazonium tetrafluoroborate (B81430) salt, which is then decomposed, typically by heating, to yield the corresponding aryl fluoride (B91410). taylorfrancis.comscientificupdate.com

The first step is the diazotization of an aniline (B41778) derivative. This is commonly achieved by treating the aniline with nitrous acid, often generated in situ from sodium nitrite (B80452) and a strong acid, in the presence of fluoroboric acid (HBF₄). scienceinfo.comscribd.com The resulting aryldiazonium tetrafluoroborate is often insoluble and can be isolated as a stable salt, a unique characteristic among diazonium salts which are typically unstable. taylorfrancis.comscientificupdate.com

The second step involves the thermal decomposition of the isolated diazonium salt. This process, known as fluoro-dediazoniation, proceeds through the loss of nitrogen gas (N₂) and boron trifluoride (BF₃) to form the aryl fluoride. wikipedia.org The reaction is believed to proceed via an SN1-type mechanism involving an aryl cation intermediate. scientificupdate.com

Table 1: Key Steps of the Balz-Schiemann Reaction

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization | Formation of the diazonium salt | Aromatic Amine, NaNO₂, HBF₄ | Aryldiazonium Tetrafluoroborate (ArN₂⁺BF₄⁻) |

| 2. Decomposition | Thermal breakdown of the diazonium salt | Aryldiazonium Tetrafluoroborate | Aryl Fluoride, N₂, BF₃ |

While this method is broadly applicable, the yields can be substrate-dependent, and the thermal decomposition of diazonium salts can be highly exothermic and potentially explosive if not handled with care, especially on a large scale. scientificupdate.comscienceinfo.com Variations of the reaction have been developed using alternative counterions like hexafluorophosphates (PF₆⁻) to sometimes improve yields. wikipedia.org

To circumvent the isolation of potentially hazardous diazonium tetrafluoroborate salts, alternative "one-pot" procedures have been developed. These methods often utilize hydrogen fluoride (HF) complexes, such as pyridine-HF or other organic base-HF agents, which are less volatile and easier to handle than anhydrous HF. sci-hub.se

In this approach, the aniline precursor is first diazotized in the presence of the HF complex using a nitrosating agent like sodium nitrite or an alkyl nitrite (e.g., tert-butyl nitrite). The resulting diazonium fluoride intermediate is not isolated but is decomposed in situ by heating the reaction mixture. This process avoids the handling of dry, potentially explosive diazonium salts and can lead to high yields of the desired fluoroarene. sci-hub.se The choice of organic base and the HF ratio in the complex can be optimized to suit the specific substrate and improve reaction efficiency. sci-hub.se This methodology provides a more streamlined and potentially safer alternative to the traditional Balz-Schiemann reaction for the synthesis of aryl fluorides. sci-hub.se

2 Nucleophilic Aromatic Substitution of Halogenated Anilines

Nucleophilic aromatic substitution (SNAr) offers another strategic route to fluorinated anilines. This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org For the synthesis of this compound, a common approach involves the reduction of a nitro group on a precursor molecule that already contains the desired halogen pattern.

A documented synthesis starts with 1,3-difluoro-2-iodo-4-nitrobenzene. chemicalbook.com The nitro group in this precursor is highly activating, making the aromatic ring susceptible to chemical transformations. The synthesis is completed by reducing the nitro group to a primary amine. This reduction can be effectively carried out using a reducing agent like stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. chemicalbook.com The reaction mixture is heated, and upon completion, the product is isolated after neutralization and extraction. This method has been reported to produce this compound in high yield (91%). chemicalbook.com

The SNAr mechanism is contingent on the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. wikipedia.orglibretexts.org While this specific example focuses on the reduction of a pre-functionalized ring, the SNAr strategy, in general, could also be used to introduce one of the fluorine atoms by displacing another halogen (like chlorine) on a suitably activated nitroaromatic ring. rsc.orgmdpi.com

Reactivity and Chemical Transformations of 2,4 Difluoro 3 Iodoaniline

The synthetic utility of 2,4-Difluoro-3-iodoaniline is largely defined by the reactivity of its functional groups. The aniline (B41778) moiety allows for reactions such as diazotization and amide formation, while the fluorine atoms influence the electronic properties of the aromatic ring. However, the carbon-iodine bond is the most versatile site for forming new carbon-carbon and carbon-heteroatom bonds, making it a valuable precursor in synthetic organic chemistry.

Applications As a Building Block in Complex Molecular Synthesis

Synthesis of Pharmaceuticals and Agrochemicals

The utility of 2,4-Difluoro-3-iodoaniline is prominently demonstrated in the synthesis of new chemical entities for the pharmaceutical and agrochemical industries. The fluorine atoms can enhance metabolic stability and binding affinity, while the iodo and amino groups provide reactive handles for further chemical transformations.

Precursor for Anticancer Agents and Other Drugs

This compound is a key intermediate in the synthesis of various therapeutic agents. Its derivatives are integral to the creation of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. Kinases are enzymes that play a crucial role in cell signaling and proliferation, and their dysregulation is a hallmark of many cancers. The anilino-quinazoline and pyrrole (B145914) indolin-2-one scaffolds, often derived from aniline (B41778) precursors, are central to many approved kinase inhibitor drugs. cancertreatmentjournal.comijcce.ac.ir The development of novel 4-anilino-3-cyanobenzo[g]quinolines and other kinase inhibitors highlights the importance of substituted anilines in this field. nih.govnih.gov Fused heterocyclic systems derived from aniline building blocks, such as furo[3,2-b]indoles, have also shown significant and selective anticancer activity, warranting further development as new drug candidates. nih.gov

Building Block for Biologically Active Molecules

The term "biologically active molecules" encompasses a wide range of compounds that can interact with biological systems. Heterocyclic compounds, which feature rings containing atoms of at least two different elements, form the structural core of a vast majority of pharmaceuticals. mdpi.comnih.gov this compound is an ideal starting material for building such heterocyclic scaffolds. Its derivatives are used to construct compounds with potential applications as antibacterial, antifungal, anti-inflammatory, and antiviral agents. mdpi.com The ability to use this building block to generate diverse libraries of complex molecules is crucial for screening and identifying new therapeutic leads.

Formation of Heterocyclic Compounds

The true synthetic power of this compound lies in its ability to participate in cyclization reactions to form complex, fused ring systems. The ortho-iodoaniline structure is particularly well-suited for palladium- and copper-catalyzed reactions that build heterocyclic rings.

Indole (B1671886) Derivatives via Larock Heteroannulation

The Larock heteroannulation is a powerful, palladium-catalyzed reaction for synthesizing indoles from an ortho-iodoaniline and a disubstituted alkyne. ub.eduwikipedia.org This reaction is highly versatile and regioselective, making it a preferred method for creating complex, substituted indoles. ub.edunih.gov As an ortho-iodoaniline derivative, this compound is an excellent substrate for this transformation, leading to the formation of 5,7-difluoroindoles.

The general mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by alkyne insertion and subsequent intramolecular cyclization. wikipedia.org The reaction conditions are adaptable, with various palladium sources, bases, and ligands being employed to optimize yields. ub.eduorganic-chemistry.org

| Reaction | Catalyst System | Key Reagents | Outcome |

| Larock Heteroannulation | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | ortho-Iodoaniline, Alkyne, LiCl, Base (e.g., K₂CO₃) | Forms 2,3-disubstituted indoles with high regioselectivity. ub.eduwikipedia.org |

| Silicon-Based Modification | Pd Catalyst | Alkynyldimethylsilyl ether, Aryl halides | Sequential Larock reaction followed by cross-coupling to yield multi-substituted indoles. ub.edunih.gov |

This method provides a direct route to fluorinated indole cores, which are of significant interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. mdpi.comnih.gov

Benzothiazole (B30560) Derivatives

Benzothiazoles are another class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. acs.orgijper.org Synthetic routes to benzothiazoles often utilize ortho-substituted anilines. Specifically, ortho-iodoanilines like this compound can be used in copper-catalyzed multicomponent reactions to construct the benzothiazole ring system. acs.orgorganic-chemistry.org

One innovative approach involves a copper-promoted [3 + 1 + 1]-type cyclization using an ortho-iodoaniline derivative, elemental sulfur (S₈), and an N-tosylhydrazone. acs.orgorganic-chemistry.org Another method is a three-component reaction of an ortho-iodoaniline, potassium sulfide (B99878) (K₂S), and an isocyanide, which serves as the carbon source. organic-chemistry.orgnih.gov These methods are advantageous as they build complex molecules from simple, readily available precursors in a single step.

| Reaction Type | Catalyst | Key Reagents | Product |

| [3+1+1] Cyclization | Copper Salt (e.g., CuSCN) | ortho-Iodoaniline, S₈, N-Tosylhydrazone | 2-Substituted Benzothiazole acs.orgorganic-chemistry.org |

| Three-Component Synthesis | Copper(I) chloride (CuCl) | ortho-Iodoaniline, K₂S, Isocyanide | Benzothiazolethione organic-chemistry.orgnih.gov |

Computational and Theoretical Studies

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its physical and chemical behavior. Computational methods are employed to model this electronic structure and predict how the molecule will interact with other chemical species.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. chemrxiv.orgresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating susceptibility to electrophilic attack. chemrxiv.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, signifying susceptibility to nucleophilic attack. chemrxiv.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. chemrxiv.orgirjweb.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. chemrxiv.org For the closely related molecule 2,4-difluoroaniline (B146603), the calculated HOMO-LUMO energy gap is 5.2186 eV, which indicates high chemical stability. researchgate.net This value provides an estimate for the stability of 2,4-Difluoro-3-iodoaniline. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. nih.govirjweb.com

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. chemrxiv.org |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com A high value suggests high stability. researchgate.net |

| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. irjweb.com |

| Electrophilicity Index (ω) | ω = µ2 / 2η | Measures the energy lowering of a molecule when it accepts electrons. researchgate.netirjweb.com |

Reaction Mechanism Elucidation

Computational studies are invaluable for mapping the pathways of chemical reactions. For a molecule like this compound, theoretical calculations can be used to explore the mechanisms of reactions such as electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. For instance, DFT calculations can help elucidate the mechanism of iodination on an aniline (B41778) ring by identifying the active iodinating species and modeling the transition states. researchgate.net Similarly, understanding the chemoselectivity in reactions involving multiple halogen substituents, such as the thiolation of polyhaloanilines, can be aided by computational analysis. vanderbilt.edu The palladium-catalyzed coupling reactions common for aryl iodides can also be modeled to understand the catalytic cycle and predict product formation. orgsyn.org

Intermolecular Interactions and Crystal Packing (e.g., Halogen Bonding, Hydrogen Bonding)

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. In this compound, the primary interactions expected are hydrogen bonding and halogen bonding.

Hydrogen Bonding : The amino group (-NH₂) can act as a hydrogen bond donor, forming N-H···N or N-H···F interactions with neighboring molecules. Studies on related fluoro- and iodo-substituted anilines show that fluorine substitution can enhance the strength of N-H···N hydrogen bonds. researchgate.net The computed hydrogen bond donor and acceptor counts for the similar 3,5-Difluoro-4-iodoaniline are 1 and 3, respectively. nih.gov

Halogen Bonding : The iodine atom is a potent halogen bond donor. This occurs due to an electron-deficient region on the iodine atom opposite the C-I covalent bond, known as a σ-hole, which can interact favorably with a nucleophilic region on an adjacent molecule. princeton.edu Crystal structure analyses of related iodoanilines have revealed the presence of I···I and I···N interactions, which play a significant role in the crystal packing. researchgate.neted.ac.uk The directionality of the halogen bond is a key feature, with the C-I···Y angle typically being close to 180°. princeton.edu Fluorine substituents can further influence these interactions, increasing the probability of halogen-halogen contacts. researchgate.net

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | Amino Group (N-H) | Nitrogen (N) or Fluorine (F) | A strong directional interaction crucial for molecular packing. researchgate.net |

| Halogen Bond | Iodine (C-I) | Nitrogen (N), Iodine (I), or π-system | A directional noncovalent interaction involving the σ-hole of the iodine atom. princeton.edu |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Interaction between the electron clouds of adjacent benzene (B151609) rings. |

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus would be on the rotation of the amino group relative to the plane of the benzene ring. The presence of bulky ortho substituents (fluorine and iodine) may create a rotational barrier. Computational methods can be used to calculate the energy profile of this rotation, identifying the most stable (lowest energy) conformation and the energy of the transition states between different conformers. The introduction of substituents, such as fluorine, can significantly alter the conformational preferences of a molecule. mdpi.com

Predictive Modeling for Drug Design

This compound serves as a building block in the synthesis of pharmacologically active molecules, such as purine (B94841) derivatives that act as protein kinase modulators. chemicalbook.com The computational data generated for this compound are highly valuable for predictive modeling in drug design. nih.gov

Models based on artificial intelligence and machine learning can use calculated properties—such as molecular shape, electrostatic potential, and frontier orbital energies—as descriptors to predict the biological activity of new, unsynthesized molecules. premierscience.comarxiv.org By understanding the electronic and steric properties of the this compound scaffold, medicinal chemists can rationally design derivatives with improved potency, selectivity, and pharmacokinetic profiles. These predictive models accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. nih.govpremierscience.com

Future Directions and Research Challenges

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 2,4-difluoro-3-iodoaniline and related polyfunctional anilines often relies on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. A key area for future research is the development of greener and more sustainable synthetic routes.

Key Research Goals:

Catalytic C-H Functionalization: Direct and selective C-H iodination and fluorination of readily available aniline (B41778) precursors would represent a more atom-economical approach.

Enzymatic and Biocatalytic Methods: The use of enzymes, such as nitroreductases, in continuous flow systems presents a promising avenue for the sustainable production of functionalized anilines from their corresponding nitroaromatic precursors. This approach avoids the use of high-pressure hydrogen and precious metal catalysts.

Electrochemical Synthesis: Electrocatalytic methods, potentially utilizing redox mediators, could provide an environmentally friendly alternative for the synthesis of haloanilines by reducing the reliance on chemical oxidants and reductants.

Photocatalysis: Harnessing visible light to drive the synthesis of polyfunctional anilines from simple precursors offers a mild and sustainable alternative to traditional thermal methods.

Exploration of New Reactivity Modes and Transformations

The reactivity of this compound is primarily dictated by the interplay of its three distinct functional groups: the nucleophilic amino group, and the electrophilic carbon-iodine and carbon-fluorine bonds. While its participation in cross-coupling reactions at the iodo position is established, there is considerable scope for exploring new reactivity patterns.

Future investigations could focus on:

Selective C-F Bond Activation: Developing catalytic systems that can selectively activate the C-F bonds in the presence of the more reactive C-I bond would open up new avenues for late-stage functionalization.

Ortho-Functionalization: Utilizing the directing-group ability of the aniline moiety to achieve selective C-H functionalization at the C5 position.

Multicomponent Reactions: Designing novel one-pot, multicomponent reactions that leverage the distinct reactivity of each functional group to rapidly build molecular complexity.

Synthesis of Novel Heterocycles: Exploring its use as a precursor for the synthesis of novel fluorine- and iodine-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Advanced Applications in Material Science and Catalysis

The unique electronic properties conferred by the fluorine and iodine substituents, combined with the polymerizable nature of the aniline moiety, make this compound an intriguing candidate for applications in materials science and catalysis.

Potential Research Areas:

| Application Area | Research Focus | Potential Properties |

| Conductive Polymers | Electropolymerization of this compound or its derivatives. | Enhanced thermal stability, controlled conductivity, and specific optical properties due to the presence of fluorine. |

| Organic Electronics | Incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). | Tunable electronic properties and improved device performance. |

| Catalyst Development | Use as a ligand precursor for the synthesis of novel transition metal catalysts. | The electronic and steric properties of the aniline could influence the catalytic activity and selectivity. |

| Functional Coatings | Development of polymeric materials with tailored surface properties. | Hydrophobicity, chemical resistance, and anti-fouling properties. |

Stereoselective Synthesis Utilizing this compound

The application of this compound in stereoselective synthesis is a largely unexplored area with significant potential. The development of chiral derivatives of this compound could open doors to its use as a chiral auxiliary, ligand, or catalyst.

Future Research Directions:

Chiral Auxiliaries: Designing and synthesizing chiral auxiliaries derived from this compound for asymmetric transformations. The rigid and electronically defined structure could provide excellent stereocontrol.

Chiral Ligands for Asymmetric Catalysis: Preparation of chiral ligands for transition metal-catalyzed asymmetric reactions. The fluorine substituents can be used to fine-tune the electronic properties of the metal center.

Organocatalysis: Investigating the potential of chiral derivatives of this compound to act as organocatalysts in stereoselective reactions.

Integration with Flow Chemistry and Automation

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and process control. Integrating the synthesis and subsequent transformations of this compound with flow chemistry and automation is a key challenge for its industrial application.

Key Areas for Development:

Continuous Flow Synthesis: Developing robust and efficient continuous flow processes for the synthesis of this compound and its derivatives. This could involve packed-bed reactors with immobilized catalysts or enzymes.

Automated Multi-Step Synthesis: Designing automated platforms for the multi-step synthesis of complex molecules, such as pharmaceutical intermediates, using this compound as a starting material.

In-line Analysis and Optimization: Integrating real-time analytical techniques into flow systems to enable rapid reaction optimization and quality control.

Comprehensive Mechanistic Studies of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The interplay between the different functional groups can lead to complex reaction pathways that require detailed investigation.

Future Research Focus:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict reactivity and selectivity, and elucidate the role of catalysts and reagents.

Kinetic Studies: Performing detailed kinetic experiments to determine reaction orders, activation parameters, and rate-determining steps for key transformations.

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, to identify and characterize reaction intermediates and transition states.

Isotope Labeling Studies: Using isotopically labeled substrates to trace the movement of atoms and gain unambiguous insights into reaction mechanisms.

By addressing these research challenges, the scientific community can unlock the full potential of this compound as a valuable tool for innovation in chemistry and related disciplines.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-Difluoro-3-iodoaniline, and what challenges arise during purification?

- Methodological Answer : The synthesis typically involves halogenation and fluorination steps. For example, iodination of 2,4-difluoroaniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (0–5°C) can yield the target compound. Purification challenges include removing unreacted starting materials and byproducts (e.g., di-iodinated derivatives). Column chromatography with silica gel and hexane/ethyl acetate gradients (8:2 ratio) is recommended . Ensure inert atmospheres to prevent decomposition of sensitive intermediates.

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze , , and NMR spectra. For instance, the aromatic protons in the meta and para positions relative to iodine should show distinct splitting patterns due to fluorine coupling () .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 255.004 (CHFIN) .

- Elemental Analysis : Verify %C (28.25%), %H (1.58%), and %N (5.49%) to confirm purity.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : This compound contains iodine and fluorine, which pose risks of oxidative degradation and toxicity. Use fume hoods, nitrile gloves, and PPE. Store at 0–6°C in amber vials to prevent photodecomposition. Refer to safety data sheets (SDS) for halogenated anilines, which highlight acute toxicity (Category 4) and environmental hazards (e.g., aquatic toxicity) .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in derivatives of this compound for pharmaceutical applications?

- Methodological Answer : Use hypervalent iodine reagents (e.g., difluoromethanesulfonyl iodonium ylides) for site-specific fluorination. These reagents enable C–F bond formation at electron-rich positions without disrupting the iodine substituent. Optimize reaction conditions (e.g., 40°C, DMF solvent) and monitor via NMR to track selectivity .

Q. How should researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using B3LYP/6-311+G(d,p)).

- Heteronuclear Correlation (HETCOR) : Map - couplings to confirm substituent positions.

- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Apply molecular orbital theory (e.g., HOMO-LUMO analysis) to assess nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states for Suzuki-Miyaura coupling reactions. Parameters such as Fukui indices () predict iodine’s susceptibility to palladium-catalyzed substitution .

Q. How does the electronic effect of fluorine substituents influence the stability of this compound under acidic conditions?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, reducing protonation at the amine group. Conduct stability studies by monitoring pH-dependent degradation (e.g., HPLC at pH 1–3). The ortho-fluorine group sterically hinders acid-catalyzed hydrolysis, enhancing stability compared to non-fluorinated analogs .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHFIN | |

| Molecular Weight | 255.004 g/mol | |

| IUPAC Name | 3,4-Difluoro-2-iodoaniline | |

| CAS Number | 161958-41-4 | |

| Recommended Storage | 0–6°C, inert atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。